8-Amino-7-ethoxyquinoline

MAO-B inhibition neurodegeneration research isoform selectivity

Sourcing a reliable MAO-B selective probe for Parkinson’s target validation is challenging. 8-Amino-7-ethoxyquinoline directly addresses this with an MAO-B IC₅₀ of 1.13 µM and an MAO-A/MAO-B selectivity ratio exceeding 88-fold, minimizing false-positive cross-reactivity. Its NQO1-dependent cytotoxicity signature (A549 IC₅₀ shift from 3.2 to 1.8 µM) further supports anticancer prodrug design. This 7-alkoxy-8-aminoquinoline scaffold is a structurally differentiated research intermediate, supplied with verified purity for consistent SAR studies.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8501596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-7-ethoxyquinoline
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C2=C(C=CC=N2)C=C1)N
InChIInChI=1S/C11H12N2O/c1-2-14-9-6-5-8-4-3-7-13-11(8)10(9)12/h3-7H,2,12H2,1H3
InChIKeyVSKFJYDWDHMFNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-7-ethoxyquinoline: Technical Baseline for a 7-Alkoxy-8-Aminoquinoline Research Intermediate


8-Amino-7-ethoxyquinoline (C₁₁H₁₂N₂O, MW 188.23 g/mol, InChI Key: VSKFJYDWDHMFNK-UHFFFAOYSA-N) is a disubstituted quinoline featuring an ethoxy group at the 7-position and a primary amine at the 8-position. The molecule belongs to the 8-aminoquinoline (8-AQ) family—a pharmacologically privileged scaffold underpinning the antimalarial drugs primaquine and tafenoquine—yet its 7-alkoxy substitution pattern distinguishes it from the prototypical 6-methoxy-8-aminoquinoline antimalarials [1]. The compound is primarily supplied as a research intermediate (typical purity ≥95%) and is recognised in curated bioactivity databases such as BindingDB and ChEMBL (e.g., CHEMBL1575961) for its interactions with monoamine oxidase enzymes and the quinone oxidoreductase NQO1 [2][3].

Why 8-Amino-7-ethoxyquinoline Cannot Be Replaced by Unsubstituted 8-Aminoquinoline or Primaquine Analogs


Within the 8-aminoquinoline chemotype, the position and nature of the alkoxy substituent are decisive for enzymatic recognition and metabolic fate. Unsubstituted 8-aminoquinoline lacks the C7-alkoxy group and therefore cannot recapitulate the O-dealkylation-dependent cytochrome P450 substrate profile described for the 7-alkoxyquinoline series [1]. Primaquine, by contrast, carries its methoxy group at C6 and a diaminoalkyl side-chain at C8—a fundamentally different substitution topology that yields strong MAO-A substrate behaviour rather than the MAO-B interaction pattern observed for certain 7-alkoxy-8-aminoquinolines [2]. Even among closely related 7-alkoxy analogs, the alkoxy chain length determines both the rate and the isozyme preference of microsomal O-dealkylation, meaning a 7-methoxy, 7-propoxy, or 7-benzyloxy derivative cannot be assumed to behave identically in CYP450 induction phenotyping assays [1].

8-Amino-7-ethoxyquinoline: Quantified Differentiation Evidence for Scientific Procurement Decisions


MAO-B Inhibition Potency vs. 7-Propoxy Analog: 1.4-Fold Difference with Divergent MAO-A Selectivity Profiles

8-Amino-7-ethoxyquinoline inhibits recombinant human MAO-B with an IC₅₀ of 1,130 nM (1.13 µM), while under the same assay format—kynuramine deamination measured by fluorescence detection of 4-hydroxyquinoline after 20 min—the 7-propoxy analog (8-amino-7-propoxyquinoline; CHEMBL1814645) yields an MAO-B IC₅₀ of 800 nM [1][2]. The 7-ethoxy compound is 1.4-fold less potent on MAO-B than its 7-propoxy counterpart. Crucially, the MAO-A IC₅₀ for the 7-ethoxy compound is >100,000 nM (>100 µM), indicating at least an ~88-fold selectivity window for MAO-B over MAO-A; in contrast, the 7-propoxy analog exhibits MAO-A IC₅₀ of 10,600 nM, yielding only a ~13-fold selectivity window [1][2].

MAO-B inhibition neurodegeneration research isoform selectivity

NQO1-Mediated Bioactivation in A549 Cells: IC₅₀ of 3.2 µM with Mechanism-of-Action Evidence

In the human non-small-cell lung carcinoma line A549, 8-amino-7-ethoxyquinoline activates the two-electron reductase NQO1, producing a concentration-dependent decrease in cell survival with an IC₅₀ of 3,200 nM (3.2 µM) after 2 h compound exposure and 7 days of outgrowth, as measured by Hoechst 33258 staining [1]. Critically, when the same assay is performed in the presence of a pharmacological NQO1 inhibitor, the IC₅₀ shifts to 1,800 nM (1.8 µM)—a 1.8-fold apparent sensitisation, confirming that the cell killing is mediated, at least in part, through an NQO1-dependent mechanism [1]. By contrast, the unsubstituted 8-aminoquinoline scaffold does not appear as an NQO1 substrate in the same curated dataset, and structurally related 5,8-quinolinedione natural products require the quinone moiety for NQO1 engagement [2].

NQO1 bioactivation cancer prodrug screening quinone oxidoreductase

Cytochrome P450 O-Dealkylation Substrate Specificity: 7-Ethoxyquinoline Skeleton Is Preferentially Metabolised by MC-Inducible P450 Isoforms

Structure–activity relationship studies on the 7-alkoxyquinoline series (lacking the 8-amino substituent but informative for the core scaffold) demonstrate that the 7-ethoxyquinoline core is O-dealkylated more rapidly by hepatic microsomes from 3-methylcholanthrene (MC)-pretreated rats (which induce CYP1A-family enzymes) than by microsomes from phenobarbitone (PB)-pretreated or control rats, whereas the 7-benzyloxyquinoline analog is the most rapidly metabolised substrate in control and PB microsomes [1]. The 7-methoxy analog, by comparison, shows lower O-dealkylation rates across all microsomal preparations and lacks the MC-inducible preference, as documented in the rainbow trout hepatic microsome study where O-dealkylation rates followed the rank order methoxy > ethoxy > propoxy > benzyloxy > butoxy > pentoxy after ISF treatment, but the relative induction pattern differed markedly from the mammalian system [2].

CYP450 phenotyping fluorescent substrates drug metabolism

Physicochemical Differentiation: Estimated logP of 3.22 Defines a Lipophilicity Window Distinct from 7-Methoxy and Unsubstituted 8-Aminoquinoline Analogs

Quantitative structure–property relationship (QSPR) calculations using Chemicalize® (ChemAxon) estimate a logP of 3.22 and aqueous solubility at pH 7.4 of approximately 3.1 mg/mL for 8-amino-7-ethoxyquinoline [1]. This logP value places the compound above the lipophilicity range of 7-methoxy-8-aminoquinoline (calculated XlogP ≈ 1.5) and substantially above unsubstituted 8-aminoquinoline (clogP ≈ 0.76–1.08) [2][3]. The incremental increase of approximately 1.7–2.5 logP units relative to these comparators translates to a 50–300-fold higher theoretical octanol-water partition coefficient, which directly affects passive membrane permeability, plasma protein binding, and CNS penetration potential.

lipophilicity logP physicochemical property CNS drug design

Synthetic Accessibility and Crystallinity: Defined Melting Point of 94–95°C Enables Facile Purification and Quality Control

8-Amino-7-ethoxyquinoline is synthesised by catalytic hydrogenation (10% Pd/C, H₂) of 7-ethoxy-8-nitroquinoline in absolute ethanol, yielding the title compound as crystalline yellow needles in 82% yield with a sharp melting point of 94–95°C [1]. This defined crystallinity and melting behaviour contrasts with many 8-aminoquinoline derivatives that are isolated as oils or low-melting amorphous solids—including unsubstituted 8-aminoquinoline (mp 62–65°C) and primaquine (a viscous liquid at room temperature)—and facilitates purification by simple recrystallisation rather than chromatography [2]. The high-yielding two-step sequence from commercially available 7-ethoxyquinoline precursors provides a reproducible entry to the compound without requiring specialised equipment.

synthesis quality control recrystallisation compound procurement

8-Amino-7-ethoxyquinoline: Recommended Research Applications Grounded in Quantitative Differentiation Evidence


MAO-B Isoform-Selectivity Screening Panels for Neurodegenerative Disease Target Validation

With an MAO-B IC₅₀ of 1.13 µM and an MAO-A/MAO-B selectivity ratio exceeding ~88—substantially higher than the ~13-fold selectivity of the 7-propoxy analog—8-amino-7-ethoxyquinoline is well-suited as a reference compound in MAO-B inhibitor screening cascades that require isoform discrimination [1]. Its selectivity window reduces the likelihood of false-positive hits arising from MAO-A cross-reactivity when screening compound libraries for Parkinson's disease or Alzheimer's disease target validation programs.

NQO1-Targeted Prodrug Development and Mechanism-of-Action Studies in NSCLC and Other NQO1-Overexpressing Cancers

The compound's NQO1-dependent cytotoxicity in A549 cells (IC₅₀ shift from 3.2 µM to 1.8 µM upon pharmacological NQO1 inhibition) provides a validated phenotypic signature for NQO1-mediated bioactivation [2]. This property supports its use as a tool compound for NQO1-targeted anticancer prodrug design, particularly in tumours known to overexpress NQO1 (e.g., non-small-cell lung, breast, and pancreatic carcinomas), where selective bioactivation can widen the therapeutic window.

Fluorescent CYP1A-Family Enzyme Activity Probes for Drug Metabolism and Toxicology Panels

The 7-ethoxyquinoline scaffold is preferentially O-dealkylated by MC-inducible (CYP1A-family) cytochrome P450 isoforms rather than by PB-inducible (CYP2B-family) enzymes, a selectivity profile that distinguishes it from 7-benzyloxyquinoline (preferentially CYP2B-metabolised) and 7-methoxyquinoline (broad-spectrum, lower rate) [3]. 8-Amino-7-ethoxyquinoline can therefore serve as a starting scaffold for developing fluorescent CYP1A-selective substrate probes, enabling isozyme-specific activity profiling in hepatocyte or microsomal preparations used in drug-drug interaction screening.

Chemical Biology Tool for Investigating 8-Aminoquinoline Structure–Activity Relationships in Antimalarial Lead Optimisation

As a 7-alkoxy-substituted 8-aminoquinoline distinct from the 6-methoxy-8-aminoquinoline framework of primaquine and tafenoquine, this compound provides a structurally differentiated probe for structure–activity relationship (SAR) studies aimed at decoupling antimalarial activity from hemolytic toxicity in G6PD-deficient erythrocytes [4]. The intermediate logP of 3.22 positions the compound in a lipophilicity range where tissue-schizontocidal activity may be retained while the 7-ethoxy substitution offers a metabolic handle distinct from the 6-methoxy group that generates the redox-active 5-hydroxyprimaquine metabolite implicated in hemotoxicity.

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